molecular formula C8H16ClNO3 B2737496 (3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride CAS No. 2377004-56-1

(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride

Cat. No.: B2737496
CAS No.: 2377004-56-1
M. Wt: 209.67
InChI Key: MKNAZFGZUYZAEL-ZJLYAJKPSA-N
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Description

(3R,4S)-8-Oxa-1-azaspiro[45]decane-3,4-diol;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-8-Oxa-1-azaspiro[4One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the addition of hydroxyl groups through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use reagents like thionyl chloride or phosphorus tribromide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes .

Scientific Research Applications

(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes or receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride include other spirocyclic compounds with different substituents or ring sizes. Examples include spiro[4.5]decane derivatives with varying functional groups .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R,4S)-8-oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-6-5-9-8(7(6)11)1-3-12-4-2-8;/h6-7,9-11H,1-5H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNAZFGZUYZAEL-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(C(CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12[C@@H]([C@@H](CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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